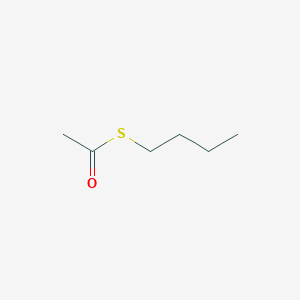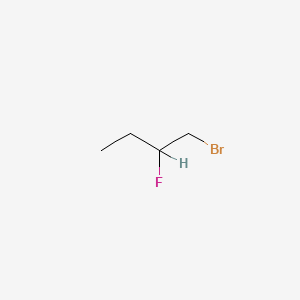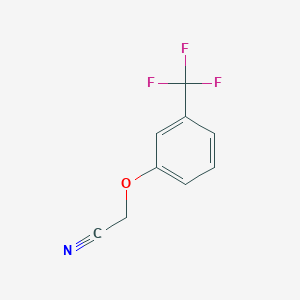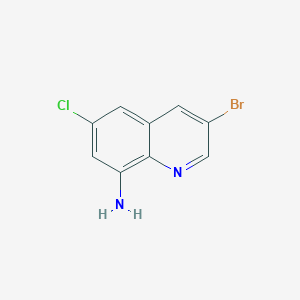
3-Bromo-6-chloroquinolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives often involves selective functionalization strategies. For instance, the Buchwald-Hartwig amination reaction is a pivotal step in the synthesis of 6-heterocyclic substituted 2-aminoquinolines, which shows the potential for selective functionalization of quinoline derivatives . Additionally, the Sandmeyer reaction is mentioned as a method for replacing amino groups with halogens, which could be relevant for the synthesis of halogenated quinolines . The Knorr synthesis is another method that has been used for the preparation of 6-bromoquinolin-2(1H)-one, indicating the versatility of synthetic approaches for bromoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure and conformational analysis of 3-benzyl-6-bromo-2-chloroquinoline were performed using X-ray diffraction and density functional theory (DFT) calculations . These techniques could similarly be applied to determine the molecular structure of 3-Bromo-6-chloroquinolin-8-amine.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. The reactivity of halogenated quinolines with nucleophilic reagents has been explored, leading to the formation of different substituted quinazoline diones . Regioselective synthesis of 3-bromoquinoline derivatives has been achieved through a formal [4 + 2]-cycloaddition, demonstrating the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be inferred from their molecular structure and substituents. For example, the presence of halogen atoms can influence the compound's reactivity and interaction with other molecules. The molecular electrostatic potential and frontier molecular orbitals of quinoline compounds have been investigated using DFT, providing insights into their physicochemical properties .
Aplicaciones Científicas De Investigación
Synthesis of Ligands for Protein-Protein Interactions
3-Bromo-6-chloroquinolin-8-amine is utilized in the synthesis of ligands targeting Src homology 3 (SH3) domains, important for protein-protein interactions. A study demonstrates the use of Buchwald-Hartwig chemistry for selective amination, leading to compounds with increased binding affinity for SH3 domains. This process contributes to the development of therapeutic agents (Smith et al., 2008).
Interaction with Nucleophilic Reagents
In another application, 3-Bromo-6-chloroquinolin-8-amine interacts with nucleophilic reagents like water, alcohols, and amines. This interaction forms a range of derivatives, useful in various chemical syntheses (Kuryazov et al., 2010).
Solid-Phase Synthesis of Cytotoxic Derivatives
The compound also finds use in solid-phase synthesis of derivatives with potential cytotoxic activity against cancer cell lines. This application is particularly relevant in medicinal chemistry for the development of new anticancer agents (Kadrić et al., 2014).
Formation of Novel Molecular Structures
In the field of crystallography and molecular design, 3-Bromo-6-chloroquinolin-8-amine is involved in forming unique molecular structures. Studies show its role in forming three-dimensional structures through weak hydrogen bonds, contributing to our understanding of molecular interactions and geometries (Bai et al., 2012).
Microwave-Assisted Synthesis
Additionally, the compound is used in microwave-assisted synthesis methods. This approach enhances reaction efficiency and yield, demonstrating its role in modern, rapid, and efficient chemical synthesis (Mohammadi & Hossini, 2011).
Development of Antimycotic Agents
3-Bromo-6-chloroquinolin-8-amine also contributes to the development of antimycotic agents. Its derivatives are explored for potential use against various fungal strains, indicating its importance in pharmaceutical research and drug development (Kumar et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-6-chloroquinolin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-6-1-5-2-7(11)3-8(12)9(5)13-4-6/h1-4H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEHYIYYGYXIEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Cl)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305385 |
Source


|
| Record name | 3-bromo-6-chloroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloroquinolin-8-amine | |
CAS RN |
183543-65-9 |
Source


|
| Record name | 3-bromo-6-chloroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


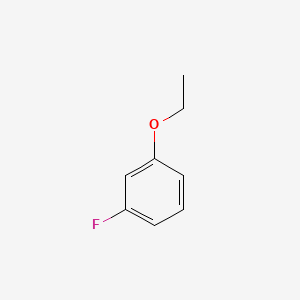
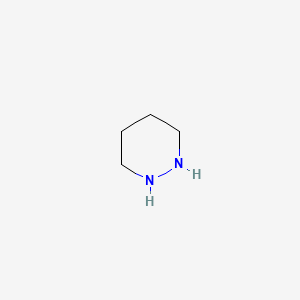
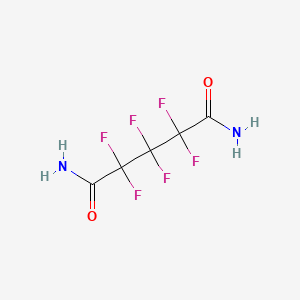
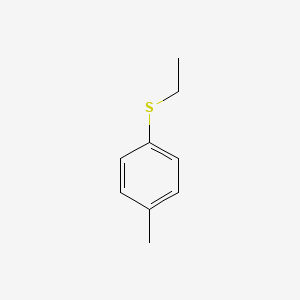

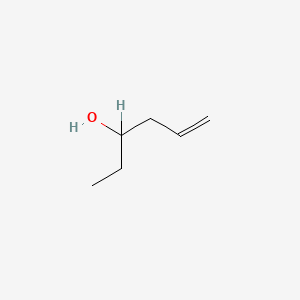

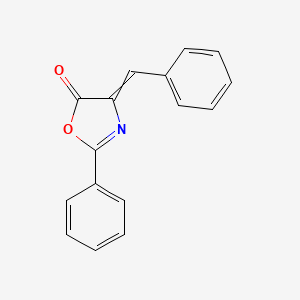
![7-Methylimidazo[1,2-a]pyridine](/img/structure/B1330368.png)
